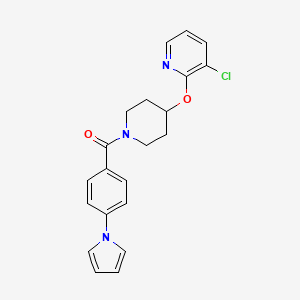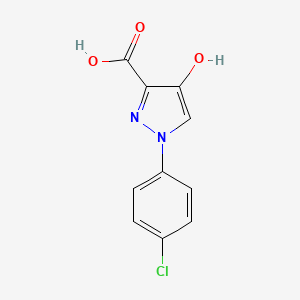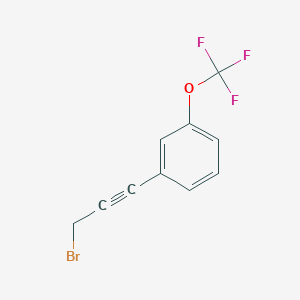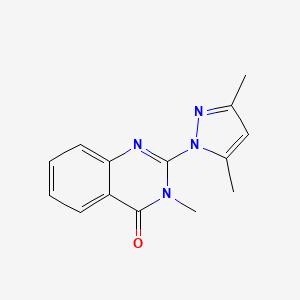![molecular formula C25H18FNO4 B2600936 5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866348-94-9](/img/structure/B2600936.png)
5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C25H18FNO4 and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
TRPM8 Channel Inhibition
Transient receptor potential melastatin 8 (TRPM8) channels are implicated in cold sensation and pain. Research on TRPM8 antagonists, such as PF-05105679, demonstrates their potential in reducing cold pain and overactivity in bladder conditions without causing hypothermia, highlighting their therapeutic potential in pain management and possibly related applications for compounds affecting TRPM8 channels (Winchester et al., 2014).
Fluoroquinolone Antibiotics and Neuromuscular Transmission
Fluoroquinolones, a class of antibiotics with a fluorinated quinolone structure, have been studied for their effects on neuromuscular transmission. Research indicates that these compounds can exacerbate muscle weakness in patients with myasthenia gravis, cautioning against their use in certain populations and suggesting further investigation into their neuromuscular effects (Sieb, 1998).
Environmental Contaminants and Health Effects
Studies on environmental contaminants, such as dioxins and polychlorinated biphenyls (PCBs), reveal their association with adverse health effects, including diabetes and altered thyroid hormone levels. This research underscores the importance of understanding the impact of chemical compounds on health and the environment, potentially guiding the safety assessments of similar compounds (Everett et al., 2007).
Phototoxicity Comparison
The phototoxicity of fluoroquinolones, such as moxifloxacin compared to lomefloxacin, has been evaluated in studies, suggesting the importance of chemical modifications in reducing adverse effects like phototoxicity. This area of research may be relevant for designing safer therapeutic agents with minimized side effects (Man et al., 1999).
Immunomodulation in Cancer Therapy
Compounds like imiquimod, an immunomodulator and interferon inducer, have been explored for their therapeutic potential in cancer. Studies focus on their ability to induce biological responses and their potential utility in treating human cancers, highlighting the importance of compounds that can modulate immune responses (Witt et al., 1993).
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-5-7-17(8-6-15)24(28)20-13-27(12-16-3-2-4-18(26)9-16)21-11-23-22(30-14-31-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGCLPVZDSJNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)

![(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2600863.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2600865.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2600866.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2600868.png)
![3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2600869.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)

